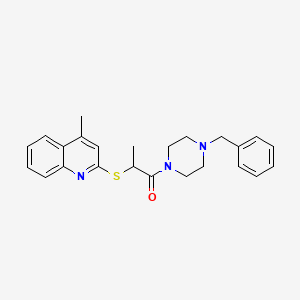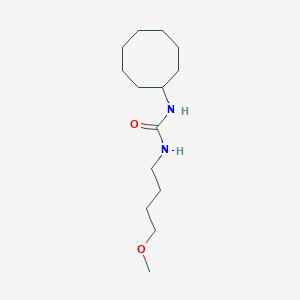![molecular formula C18H26FN3O B7681680 N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABAergic drugs. It is a derivative of vigabatrin, an antiepileptic drug, and acts as a potent inhibitor of the enzyme GABA-transaminase (GABA-T). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Mécanisme D'action
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a potent inhibitor of GABA-T, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide leads to an increase in the levels of GABA in the brain, which can have several effects on neuronal excitability and neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing the levels of GABA, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can reduce neuronal excitability and increase inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide are primarily related to its inhibition of GABA-T and the subsequent increase in the levels of GABA in the brain. Some of the effects that have been observed include:
1. Increased inhibitory neurotransmission: By increasing the levels of GABA, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can enhance inhibitory neurotransmission, leading to a reduction in neuronal excitability.
2. Reduced seizure activity: GABAergic drugs have been shown to be effective in reducing seizure activity, and N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is no exception. Its inhibition of GABA-T can reduce the likelihood of seizures.
3. Anxiolytic and antidepressant effects: GABAergic drugs have also been shown to have anxiolytic and antidepressant effects. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have similar effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments include its potent inhibition of GABA-T, which can lead to an increase in the levels of GABA in the brain. This can have several effects on neuronal excitability and neurotransmission, making it a useful tool for studying these processes. However, there are also some limitations to using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research on N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, including:
1. Further studies on its potential therapeutic applications in neurological and psychiatric disorders.
2. Studies on its potential use in reducing drug-seeking behavior and addiction.
3. Development of new derivatives of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide with improved pharmacokinetic and pharmacodynamic properties.
4. Studies on the long-term effects of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide on neuronal excitability and neurotransmission.
In conclusion, N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that acts as a potent inhibitor of GABA-T. It has shown promise in several areas of research, including epilepsy, addiction, anxiety and depression. Its mechanism of action involves an increase in the levels of GABA in the brain, leading to several effects on neuronal excitability and neurotransmission. While there are some limitations to using N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, it remains a useful tool for studying these processes. There are also several future directions for research on N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, which could lead to the development of new therapies for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves several steps, starting from the reaction of 2-fluorobenzaldehyde with cyclopentylamine to form the intermediate 4-(2-fluorophenyl)piperidine. This intermediate is then reacted with 3-bromopropionyl chloride to form N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its potent inhibition of GABA-T leads to an increase in the levels of GABA in the brain, which can have beneficial effects on neuronal excitability and neurotransmission. Some of the areas of research where N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has shown promise include:
1. Epilepsy: N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been tested in clinical trials for the treatment of refractory epilepsy, with promising results.
2. Addiction: GABAergic drugs have been shown to be effective in reducing drug-seeking behavior and addiction. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been tested in animal models of addiction and has shown promise in reducing cocaine and methamphetamine self-administration.
3. Anxiety and Depression: GABAergic drugs have also been studied for their potential use in the treatment of anxiety and depression. N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-16-7-3-4-8-17(16)22-13-11-21(12-14-22)10-9-18(23)20-15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXSGPWUZGDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)